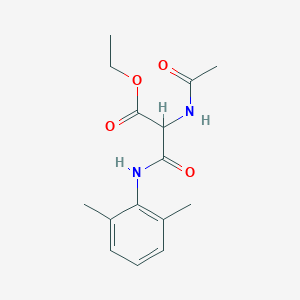

Ethyl 2-(acetylamino)-3-(2,6-dimethylanilino)-3-oxopropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound seems to be a derivative of 2,6-dimethylaniline . 2,6-Dimethylaniline is a compound that finds applications as a synthetic intermediate in the production of several products like dyes, pesticides, and synthetic resins .

Synthesis Analysis

While the specific synthesis process for “Ethyl 2-(acetylamino)-3-(2,6-dimethylanilino)-3-oxopropanoate” is not available, the synthesis of related compounds involves the reaction of 2,6-dimethylaniline with various reagents . For instance, the synthesis of Lidocaine, a local anesthetic, involves the reaction of 2,6-dimethylaniline with α-chloroacetyl chloride .

Applications De Recherche Scientifique

Bioanalytical Method Development

A study by Nemani, Shard, and Sengupta (2018) focused on the development of a rapid and selective RP-HPLC bioanalytical method for quantitative measurement of a molecule closely related to Ethyl 2-(acetylamino)-3-(2,6-dimethylanilino)-3-oxopropanoate, demonstrating its potent acetylcholinesterase inhibition property. This method was validated following USFDA guidelines and included in vitro metabolite identification, proving crucial for drug development (Nemani, Shard, & Sengupta, 2018).

Synthesis of Novel Compounds

El‐Faham et al. (2013) utilized OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) in the carbodiimide (DIC) approach for synthesizing α-ketoamide derivatives related to Ethyl 2-(acetylamino)-3-(2,6-dimethylanilino)-3-oxopropanoate. Their study revealed the efficiency of OxymaPure in terms of purity and yield compared to other methods, indicating its potential in the synthesis of novel pharmaceutical compounds (El‐Faham et al., 2013).

Chemical Synthesis and Analysis

Research by Mosti et al. (1994) described the synthesis of compounds structurally similar to Ethyl 2-(acetylamino)-3-(2,6-dimethylanilino)-3-oxopropanoate. They demonstrated activities such as local anesthetic and platelet antiaggregating, indicating the diverse potential applications of these compounds in medical and pharmaceutical research (Mosti et al., 1994).

Kinetic Studies in Chemical Reactions

Sekiguchi, Hirai, and Tomoto (1983) studied the kinetics of reactions involving compounds structurally related to Ethyl 2-(acetylamino)-3-(2,6-dimethylanilino)-3-oxopropanoate, specifically focusing on their reactions with sodium isopropoxide. Their findings contribute to a deeper understanding of the chemical behavior of such molecules, which is essential for various scientific applications (Sekiguchi, Hirai, & Tomoto, 1983).

Drug Synthesis and Characterization

Baxter and Abbot (1985) presented a synthesis method for DL-[2-13C, 15N]aspartic acid starting from compounds similar to Ethyl 2-(acetylamino)-3-(2,6-dimethylanilino)-3-oxopropanoate. Their method emphasizes the importance of such compounds in the synthesis of labeled compounds for pharmaceutical research (Baxter & Abbot, 1985).

Propriétés

IUPAC Name |

ethyl 2-acetamido-3-(2,6-dimethylanilino)-3-oxopropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-5-21-15(20)13(16-11(4)18)14(19)17-12-9(2)7-6-8-10(12)3/h6-8,13H,5H2,1-4H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDSQXVXUYLCJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)NC1=C(C=CC=C1C)C)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(acetylamino)-3-(2,6-dimethylanilino)-3-oxopropanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,6-dichloropyridin-2-yl)formamido]-N,N-diethylacetamide](/img/structure/B2425434.png)

![2-[3-(Trifluoromethyl)phenyl]-4-isothiazoline-3-one](/img/structure/B2425435.png)

![N-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B2425437.png)

![2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2425442.png)

![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2425443.png)

![2-Amino-5-{[4-(4-fluorophenyl)-2-pyrimidinyl]amino}pentanoic acid](/img/structure/B2425445.png)

![1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone](/img/structure/B2425451.png)